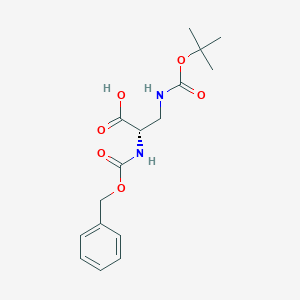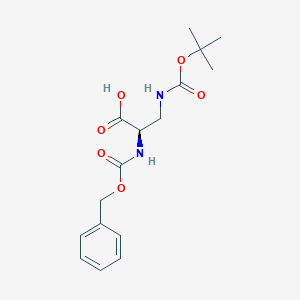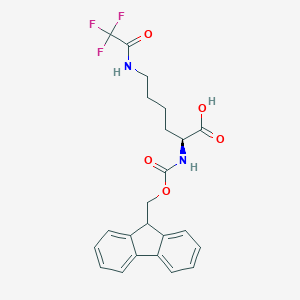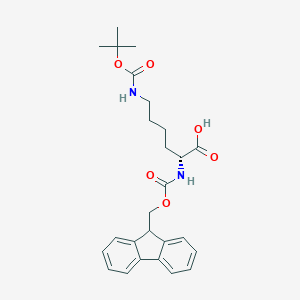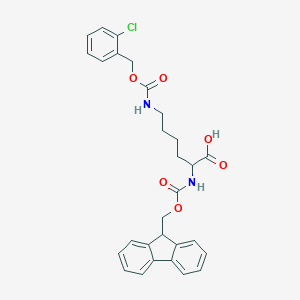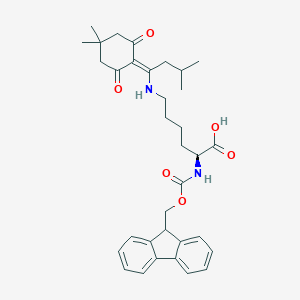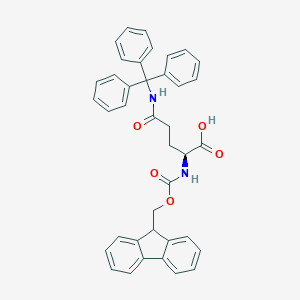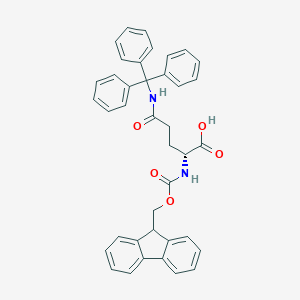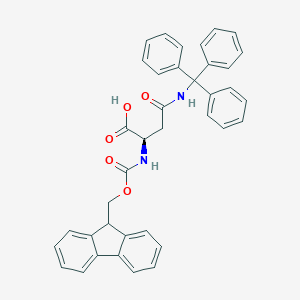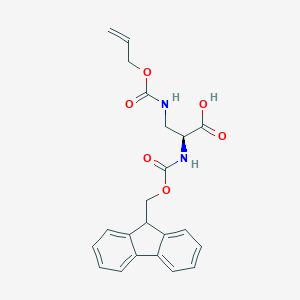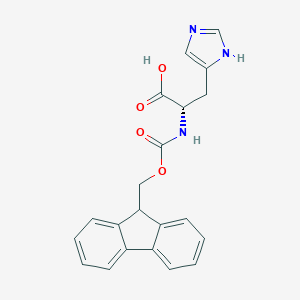
FMOC-L-Histidine
説明
FMOC-L-Histidine is an essential amino acid that plays an important role in mitochondrial glutamine transport and has potential of abolishing oxidative stress caused by brain edema . It promotes zinc uptake in human erythrocytes and also has potential as an antioxidant therapy for acute mammary inflammation in cattle . It is an amino acid-containing building block .
Synthesis Analysis
Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis .
Molecular Structure Analysis
The this compound molecule contains a total of 50 bond(s) There are 31 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) and 1 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Physical And Chemical Properties Analysis
The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .
科学的研究の応用
FMOC-L-Histidine derivatives are used in the self-assembly of bioactive peptides, such as L-carnosine, into amyloid fibrils, which have potential applications in understanding biological roles and interactions of peptides with metal ions (Castelletto et al., 2011).
This compound has been employed in the synthesis of peptides for the study of amino acid modifications, such as methylation, and their impact on peptide function and immune response (Eifler et al., 2004).
The synthesis and application of FMOC-His derivatives have been explored to minimize racemization during peptide coupling and esterification, enhancing the efficiency and accuracy of peptide synthesis (Mergler et al., 2001).
Researchers have developed light-sensitive histidine building blocks for peptide synthesis, where the imidazole side chain is coordinated to a ruthenium complex, allowing for photodeprotection and control of peptide activity (Mosquera et al., 2015).
This compound has been used in the synthesis of phosphohistidine analogues, which are essential for understanding bacterial signaling and eukaryotic protein function, particularly in the context of phosphorylation (McAllister & Webb, 2012).
The development of novel FMOC-His derivatives with acid-sensitive protecting groups has been reported, which improves the ease and versatility of peptide synthesis (Barlos et al., 1991).
This compound is also important in the synthesis of inhibitors like α-fluoromethylhistidine di-hydrochloride, which has applications in inhibiting histidine decarboxylase, with implications for the study of histamine metabolism and drug development (Considine et al., 2017).
It has been used in amino acid analysis by high-performance liquid chromatography, enabling the simultaneous deproteinization and derivatization of plasma's free amino acids (Jámbor & Molnár-Perl, 2009).
作用機序
Target of Action
Fmoc-His-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid or FMOC-L-Histidine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-His-OH is the amine group of the amino acid histidine .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process known as Fmoc protection . This reaction forms a carbamate linkage, protecting the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base such as piperidine .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, with the Fmoc group protecting the amine group of the incoming amino acid .
Result of Action
The primary result of the action of Fmoc-His-OH is the protection of the amine group during peptide synthesis, preventing unwanted side reactions . This allows for the controlled addition of amino acids to the peptide chain. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-His-OH is influenced by the chemical environment. For example, the introduction of the Fmoc group requires the presence of Fmoc-Cl and a suitable base . The removal of the Fmoc group is facilitated by a base such as piperidine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reactive groups.
将来の方向性
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427070 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116611-64-4 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is an efficient method for synthesizing the active ester of Fmoc-L-Histidine for peptide synthesis?
A2: A study demonstrated an effective method for synthesizing the active ester of this compound using tetrahydrofuran (THF) as the solvent and 2-(7-azobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the condensation reagent. [] Optimal conditions involved a 1:1.2 molar ratio of Fmoc-His-OH to HATU in THF at room temperature, yielding approximately 80% of the desired active ester with over 85% purity. [] This method offers a simplified approach compared to traditional techniques and can be further explored for other protected amino acid active esters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



